(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLVWXOJDAROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy.
Biological Activity
The compound (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 350.29 g/mol. The structure consists of a bromophenyl group, a piperazine moiety, and a pyrazole ring, which contributes to its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, compounds similar to this one have been reported to inhibit BRAF(V600E) mutations, which are commonly associated with melanoma and other cancers .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
Studies indicate that pyrazole compounds possess notable antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong anticancer potential .
Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory effects of similar pyrazole derivatives in a murine model of inflammation. The results showed a marked reduction in paw swelling and serum levels of inflammatory markers following treatment with the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenyl moiety can enhance potency and selectivity.
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 1-position | Methyl group | Increased anticancer activity |
| 4-position | Halogen substitution | Enhanced anti-inflammatory effects |
| Piperazine moiety | Ethyl substitution | Improved solubility |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related pyrazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine vs. Simpler Linkages: The target compound’s piperazine-ethyl chain distinguishes it from analogues with direct methanone bridges (e.g., ). Piperazine may improve solubility and bioavailability due to its nitrogen-rich, polar structure.
Substituent Effects :
- Halogen Positioning : The 2-bromophenyl group in the target compound contrasts with 4-bromo/4-fluoro () or 2,6-difluoro () substituents. Ortho-substituted bromine may sterically hinder interactions compared to para-substituted analogues.
- Pyrazole Modifications : The 3,5-dimethylpyrazole in the target compound differs from dihydro-pyrazole () or pyrazol-3-one (), which may alter metabolic stability or hydrogen-bonding capacity.
Physicochemical and Crystallographic Properties
- Crystallinity: The compound in was crystallized via slow ethanol evaporation, yielding colorless crystals. Similar methods may apply to the target compound, but its piperazine chain could complicate packing efficiency compared to simpler analogues.
- Molecular Weight : The target compound’s higher molecular weight (388.3 vs. 300–330 g/mol for others) may reduce membrane permeability but enhance target binding through increased van der Waals interactions.
Bioactivity Implications
While direct bioactivity data for the target compound is unavailable, insights can be inferred from related structures:
- Pyrazole Derivatives in Agrochemicals : Compounds like those in and are often explored as pesticides. The 3,5-dimethylpyrazole group in the target compound may enhance insecticidal activity by interacting with insect nervous systems or enzymes.
- Role of Halogens : Bromine’s electronegativity and size (vs. chlorine or fluorine in ) could influence binding to biological targets, such as acetylcholinesterase in pests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
